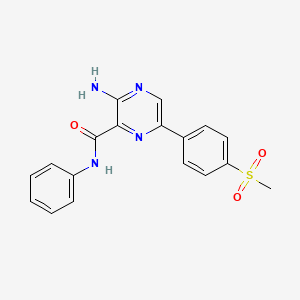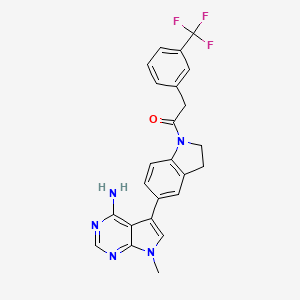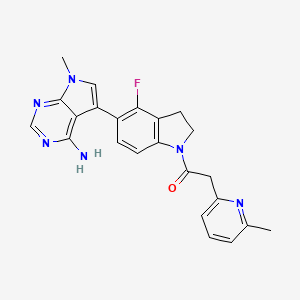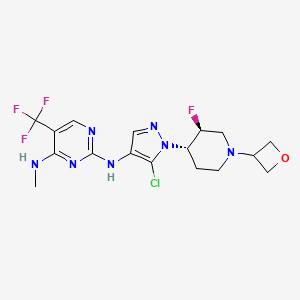
VE-821
Overview
Description
VE-821 is a potent and selective inhibitor of the protein kinase ATR (Ataxia Telangiectasia and Rad3-related). ATR is a key regulator of the cellular response to DNA damage and replication stress. This compound has gained significant attention in the field of cancer research due to its ability to sensitize cancer cells to DNA-damaging agents and radiation therapy .
Mechanism of Action
Target of Action
VE-821 primarily targets the ATR (Ataxia Telangiectasia and Rad3-related protein) kinase, a critical regulator of the DNA damage response . ATR plays a crucial role in maintaining genomic integrity by activating cell cycle checkpoints and promoting DNA repair in response to DNA damage .
Mode of Action
This compound acts as an ATP-competitive inhibitor of ATR, meaning it competes with ATP for binding to the kinase’s active site . By inhibiting ATR, this compound prevents the phosphorylation of key proteins involved in the DNA damage response, such as H2AX . This inhibition disrupts the cell’s ability to respond to DNA damage, leading to increased sensitivity to DNA-damaging agents .
Biochemical Pathways
This compound affects several biochemical pathways related to DNA damage response and cellular metabolism. It has been shown to downregulate mTOR, a key regulator of cellular metabolism . This downregulation is likely an off-target effect of this compound and could contribute to the observed phenotype in treated cells . Additionally, this compound potentiates the metabolic disruption induced by irradiation and affects the response to irradiation-induced oxidative stress .
Result of Action
This compound has been shown to radiosensitize certain cancer cells, meaning it makes them more susceptible to the damaging effects of radiation . It also significantly affects the proliferation of these cells . The compound induces changes in both DDR-related pathways and pathways involved in maintaining cellular metabolism .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the compound’s effects, as this compound increases cells’ sensitivity to such agents . Furthermore, the cellular environment, particularly the level of DNA damage and replication stress present, can impact the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
VE-821 specifically inhibits ATR, revealing low cross-reactivity against the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), phosphoinositol 3-kinase-γ (PI3K) and the related PIKKs ATM . It interacts with these enzymes and proteins, affecting their function and altering the biochemical reactions they are involved in .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to radiosensitize MOLT-4 cells, a type of T-lymphocyte leukemic cell .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits ATR, leading to a decrease in the phosphorylation of H2AX, a marker of DNA damage . This inhibition can lead to changes in gene expression and can affect the activity of other enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can potentiate metabolic disruption induced by irradiation and affect the response to irradiation-induced oxidative stress .
Metabolic Pathways
This compound is involved in the DNA damage response pathway, where it interacts with the ATR enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VE-821 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: VE-821 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its chemical properties.
Substitution: Substitution reactions can introduce different substituents on the pyrazine ring, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
VE-821 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of ATR in DNA damage response and replication stress.
Biology: It is employed in cell biology studies to investigate the effects of ATR inhibition on cell cycle progression and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents and radiation therapy.
Industry: this compound is used in the development of new cancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
VX-970: Another ATR inhibitor with similar properties to VE-821.
AZD6738: A potent ATR inhibitor used in cancer research.
Berzosertib: An ATR inhibitor in clinical trials for cancer therapy
Comparison: this compound is unique in its high selectivity for ATR and its ability to sensitize cancer cells to a wide range of DNA-damaging agents. Compared to other ATR inhibitors, this compound has shown strong synergy with genotoxic agents and radiation, making it a valuable tool in cancer research .
Properties
IUPAC Name |
3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIHHZKTCSNTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679574 | |
| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232410-49-9 | |
| Record name | VE-821 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232410499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VE-821 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF884TQ935 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








A: VE-821 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. []
A: While the exact binding mode is not fully elucidated in the provided research, this compound likely occupies the ATP-binding pocket of ATR, preventing its kinase activity. []
A: Inhibiting ATR with this compound disrupts the DNA damage response (DDR) pathway. This leads to abrogation of the S and G2/M cell cycle checkpoints, impaired homologous recombination repair (HRR), and increased DNA damage accumulation, ultimately leading to cell death. [, , , ]
ANone: This information is not directly provided in the research excerpts.
ANone: No, the provided research excerpts do not include spectroscopic data for this compound.
ANone: The provided research primarily focuses on the biological activity of this compound. It does not delve into its material compatibility or stability under various environmental conditions beyond standard cell culture and in vivo models.
ANone: No, this compound functions as an enzyme inhibitor and does not display inherent catalytic properties. It exerts its effects by binding to ATR kinase and preventing its catalytic activity.
ANone: The research excerpts do not delve into specific SAR studies for this compound.
ANone: The provided research primarily focuses on this compound's biological activity and does not provide details on its formulation strategies.
ANone: The provided research focuses on the pre-clinical investigation of this compound and does not include information about SHE regulations.
ANone: Detailed ADME data for this compound is not provided in the research excerpts.
A: this compound demonstrated pre-clinical efficacy in a variety of cancer cell lines, including multiple myeloma, pancreatic cancer, chondrosarcoma, neuroblastoma, colon cancer, and ovarian cancer. [, , , , , , , , , , ]
A: Yes, this compound has shown efficacy in inhibiting tumor growth in xenograft models of acute myeloid leukemia and ovarian cancer. [, ]
A: this compound has been shown to abrogate radiation-induced G2/M arrest, prevent G1 arrest caused by DNA damage, and potentially cause mitotic catastrophe in certain contexts. [, , , ]
A: What are the known mechanisms of resistance to this compound?
ANone: The research primarily focuses on this compound's synergistic potential with other agents and doesn't extensively explore its cross-resistance profile with other drug classes.
A: While one study mentions that this compound demonstrated selective toxicity towards cancer cells compared to normal cells, [] detailed toxicology data is not provided in the research excerpts.
ANone: The research primarily focuses on this compound's biological activity and does not explore specific drug delivery strategies.
ANone: Several potential biomarkers of sensitivity to this compound have been explored, including:
- MYCN amplification: MYCN-amplified neuroblastoma cell lines displayed increased sensitivity to this compound. [, , ]
- ATM protein expression: Low ATM protein levels were associated with greater sensitivity to this compound in neuroblastoma cell lines. [, , ]
- Replication stress: High levels of replication stress, as determined by markers like pRPASer4/8 and γH2AX, were associated with greater sensitivity to this compound. []
- RAD51, TopBP1, and APOBEC3B expression: Low protein levels of these factors were associated with increased this compound sensitivity in ovarian cancer cell lines. []
- TP53 status: While not always consistent, p53 deficiency was suggested to potentially enhance sensitivity to this compound, particularly in combination therapies and in the context of high replicative stress. [, , , , , , ]
ANone: The research excerpts do not provide detailed information on the specific analytical methods employed for this compound characterization and quantification.
ANone: The provided research focuses on the therapeutic potential of this compound and does not delve into its environmental impact or degradation pathways.
ANone: No, the research excerpts do not provide information regarding the dissolution and solubility of this compound.
ANone: Specifics on analytical method validation are not detailed in the provided research excerpts.
ANone: The research excerpts primarily focus on pre-clinical investigations and do not discuss details regarding the quality control and assurance of this compound.
ANone: The provided research does not explore the immunogenicity or potential immunological responses associated with this compound.
ANone: The research excerpts do not provide information about drug-transporter interactions involving this compound.
ANone: The provided research does not cover the interactions of this compound with drug-metabolizing enzymes.
ANone: The research excerpts focus on this compound's activity in biological systems but do not provide details on its biodegradability or long-term biocompatibility.
ANone: The provided research does not discuss recycling or waste management strategies for this compound.
A: While not explicitly stated, the research likely relied on standard cell culture facilities, molecular biology techniques (e.g., Western blotting, immunofluorescence, flow cytometry), and in vivo xenograft models. Access to chemical libraries for screening purposes is also implied. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














